molecular formula C50H94N2O8S B13846577 Lincomycin 2,7-Dipalmitate-d62

Lincomycin 2,7-Dipalmitate-d62

Cat. No.: B13846577
M. Wt: 945.7 g/mol
InChI Key: GPOWABJRHPQHAC-IJISYYLASA-N
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Description

Lincomycin 2,7-Dipalmitate-d62 is a biochemical compound used primarily in proteomics research. It is a derivative of lincomycin, a lincosamide antibiotic, and is characterized by the presence of deuterium atoms, which are used for labeling purposes in various scientific studies. The molecular formula of this compound is C50H32D62N2O8S, and it has a molecular weight of 945.74 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lincomycin 2,7-Dipalmitate-d62 involves the esterification of lincomycin with palmitic acid. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The deuterium labeling is achieved by using deuterated reagents during the synthesis process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. Quality control measures are implemented to ensure consistency and reliability of the product .

Chemical Reactions Analysis

Types of Reactions

Lincomycin 2,7-Dipalmitate-d62 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can lead to the formation of reduced lincomycin derivatives .

Scientific Research Applications

Lincomycin 2,7-Dipalmitate-d62 has a wide range of applications in scientific research:

    Chemistry: Used as a labeled compound in various chemical analyses and studies.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic applications and as a tool in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

Lincomycin 2,7-Dipalmitate-d62 exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the formation of peptide bonds and thus inhibiting protein synthesis. This mechanism is similar to that of other lincosamide antibiotics .

Comparison with Similar Compounds

Similar Compounds

    Lincomycin 2-Palmitate: A monoester derivative of lincomycin with similar antibacterial properties.

    Clindamycin: A semisynthetic derivative of lincomycin with higher efficacy and a broader spectrum of activity.

    7-Epi-lincomycin 2,7-Dipalmitate-d62: Another derivative used in proteomics research.

Uniqueness

Lincomycin 2,7-Dipalmitate-d62 is unique due to its deuterium labeling, which makes it particularly useful in mass spectrometry and other analytical techniques. This labeling allows for precise tracking and quantification in various research applications .

Properties

Molecular Formula

C50H94N2O8S

Molecular Weight

945.7 g/mol

IUPAC Name

[(2R,3S,5R,6R)-6-[(1R,2R)-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-1-[[(4S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate

InChI

InChI=1S/C50H94N2O8S/c1-7-10-12-14-16-18-20-22-24-26-28-30-32-35-42(53)58-39(4)44(51-49(57)41-37-40(34-9-3)38-52(41)5)47-45(55)46(56)48(50(60-47)61-6)59-43(54)36-33-31-29-27-25-23-21-19-17-15-13-11-8-2/h39-41,44-48,50,55-56H,7-38H2,1-6H3,(H,51,57)/t39-,40+,41?,44-,45-,46?,47-,48+,50-/m1/s1/i1D3,2D3,7D2,8D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,35D2,36D2

InChI Key

GPOWABJRHPQHAC-IJISYYLASA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[C@@H]1[C@H](O[C@@H]([C@@H](C1O)O)[C@@H]([C@@H](C)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])NC(=O)C2C[C@@H](CN2C)CCC)SC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)OC(=O)CCCCCCCCCCCCCCC)NC(=O)C2CC(CN2C)CCC)O)O

Origin of Product

United States

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